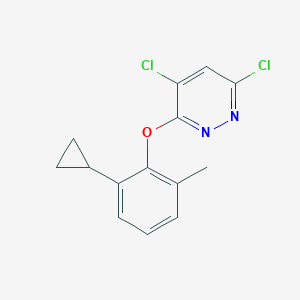
2-Fluoro-4-cyanophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-cyanophenyl Isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. These compounds are characterized by the presence of the functional group -N=C=S. The compound is notable for its applications in organic synthesis and its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-cyanophenyl Isothiocyanate typically involves the reaction of 2-fluoro-4-cyanophenylamine with thiophosgene or other isothiocyanate-forming reagents. One common method involves the use of carbon disulfide and a base to form a dithiocarbamate intermediate, which is then desulfurized to yield the isothiocyanate .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods such as the one-pot synthesis from primary amines under aqueous conditions. This method involves the in situ generation of a dithiocarbamate salt followed by elimination to form the isothiocyanate product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-cyanophenyl Isothiocyanate can undergo various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with isothiocyanates.
Solvents: Reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Major Products:
Thiourea Derivatives: Formed by the reaction of this compound with primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: 2-Fluoro-4-cyanophenyl Isothiocyanate is used as a building block in organic synthesis, particularly in the formation of thiourea derivatives and other heterocyclic compounds .
Biology and Medicine: They are known to induce phase II detoxifying enzymes and inhibit the proliferation of cancer cells .
Industry: The compound is used in the synthesis of various agrochemicals and pharmaceuticals due to its reactivity and functional group compatibility .
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-cyanophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is electrophilic and can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is the basis for its biological activities, including enzyme inhibition and induction of detoxifying enzymes .
Comparaison Avec Des Composés Similaires
4-Fluorophenyl Isothiocyanate: Similar in structure but lacks the cyano group.
Phenyl Isothiocyanate: Lacks both the fluoro and cyano groups, making it less reactive in certain contexts.
Uniqueness: 2-Fluoro-4-cyanophenyl Isothiocyanate is unique due to the presence of both the fluoro and cyano groups, which enhance its reactivity and potential biological activities compared to simpler isothiocyanates .
Propriétés
Formule moléculaire |
C8H3FN2S |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
3-fluoro-4-isothiocyanatobenzonitrile |
InChI |
InChI=1S/C8H3FN2S/c9-7-3-6(4-10)1-2-8(7)11-5-12/h1-3H |
Clé InChI |
AEHALQRBVNSJNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)F)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)






![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)

